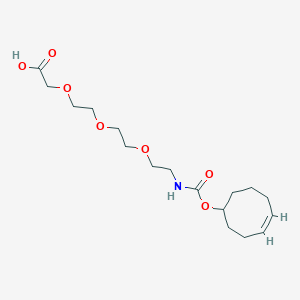

Tco peg3 CH2CO2H

Description

Polyethylene Glycol (PEG) Spacers in Bioconjugation: Design Rationale and Impact

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units that has found widespread use in biomedical applications due to its unique properties. chempep.com PEG linkers, also known as PEG spacers, are incorporated into bioconjugation reagents to connect two or more molecular entities. axispharm.com

One of the primary advantages of incorporating PEG spacers is their ability to increase the water solubility of hydrophobic molecules. axispharm.comthermofisher.comthermofisher.com The hydrophilic nature of the ethylene glycol repeats allows PEGylated conjugates to be more soluble in aqueous environments, which is critical for biological applications. chempep.cominterchim.fr Furthermore, PEG chains are highly flexible and can reduce steric hindrance, preventing the aggregation of conjugated biomolecules and improving their stability. thermofisher.comshreechem.in This "stealth" effect can also help to reduce the immunogenicity of the conjugated molecule. axispharm.comthermofisher.com

| Property | Description |

| Increased Solubility | PEG's hydrophilic nature enhances the solubility of hydrophobic molecules in aqueous solutions. axispharm.comthermofisher.com |

| Reduced Aggregation | The flexible PEG chain prevents the clumping of biomolecules after conjugation. interchim.frshreechem.in |

| Minimized Steric Hindrance | The spacer arm provides distance between the conjugated molecules, reducing interference. thermofisher.com |

| Lowered Immunogenicity | PEG can shield the conjugated molecule from the immune system, reducing immune responses. axispharm.comthermofisher.com |

The length of the PEG spacer is a critical design parameter that can significantly impact the properties and effectiveness of the final conjugate. rsc.org A longer PEG chain can provide a greater "stealth" effect, potentially leading to longer circulation times in vivo. rsc.org However, there is an optimal length for specific applications. For instance, some studies have shown that a PEG chain that is too long can sterically hinder the interaction of the conjugated molecule with its target. researchgate.net Conversely, a very short PEG linker may not provide sufficient spacing or solubility. researchgate.net The efficiency of conjugation and the biological activity of the resulting product are therefore a fine balance of PEG length and the specific molecules being linked. rsc.orgmdpi.com

Role of PEG in Modulating Solubilization and Steric Properties

Trans-Cyclooctenes (TCOs) as Key Dienophiles in Inverse-Electron Demand Diels-Alder (IEDDA) Cycloaddition

The inverse-electron demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal reaction that involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. nih.govfrontiersin.org Trans-cyclooctenes (TCOs) have emerged as exceptionally reactive dienophiles for this reaction, particularly when paired with tetrazine dienes. nih.govbroadpharm.com This high reactivity is attributed to the ring strain of the trans-cyclooctene (B1233481), which is released upon reaction. frontiersin.org The reaction is extremely fast, with second-order rate constants that are among the highest for any bioorthogonal reaction, allowing for efficient labeling at low concentrations. nih.govbroadpharm.com This rapid and specific reaction has made the TCO-tetrazine ligation a popular choice for in vivo imaging and other applications where speed and selectivity are crucial. broadpharm.comaxispharm.com

| Reaction | Key Features |

| Inverse-Electron Demand Diels-Alder (IEDDA) | A cycloaddition reaction between an electron-rich dienophile and an electron-poor diene. nih.govfrontiersin.org |

| TCO as Dienophile | Trans-cyclooctene is a highly reactive dienophile due to its ring strain. frontiersin.org |

| Tetrazine as Diene | Tetrazines are common diene partners for TCO in IEDDA reactions. nih.gov |

| Reaction Speed | The TCO-tetrazine ligation is exceptionally fast and efficient. nih.govbroadpharm.com |

Overview of TCO-PEG-Carboxylic Acid Conjugates (e.g., Tco peg3 CH2CO2H) as Versatile Molecular Tools

TCO-PEG-Carboxylic Acid conjugates, such as this compound, are heterobifunctional linkers that combine the key features of its components into a single, versatile molecule. conju-probe.combroadpharm.com These linkers possess a TCO group for rapid and selective IEDDA reactions with tetrazines, a hydrophilic PEG spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid group. conju-probe.commedchemexpress.com The carboxylic acid provides a handle for conjugation to a wide range of biomolecules, typically through the formation of an amide bond with primary amines in the presence of activating agents like EDC. broadpharm.commedchemexpress.com This modular design allows researchers to first attach the linker to a molecule of interest via the carboxylic acid and then use the TCO group for a subsequent bioorthogonal ligation. This makes compounds like this compound invaluable tools for a variety of applications in chemical biology, including the construction of antibody-drug conjugates, targeted drug delivery systems, and advanced imaging agents. conju-probe.commedchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO7/c19-16(20)14-24-13-12-23-11-10-22-9-8-18-17(21)25-15-6-4-2-1-3-5-7-15/h1-2,15H,3-14H2,(H,18,21)(H,19,20)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSCWCLYZYDTQN-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Tco Peg3 Ch2co2h

Strategies for Synthesizing TCO-PEG Linkers

Stereoselective Synthesis of TCO Moiety (e.g., trans- vs. cis-cyclooctene)

The reactivity of the TCO moiety is central to its function. It participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, which is recognized as the fastest bioorthogonal "click" ligation process currently known. nih.gov This high reactivity is a direct consequence of the ring strain in the trans-isomer of cyclooctene (B146475). vulcanchem.com Therefore, synthetic strategies must selectively produce the trans-isomer over the more stable and less reactive cis-cyclooctene (CCO) isomer. broadpharm.combroadpharm.com

Historically, TCO was synthesized via Hofmann elimination, which produced a mixture of isomers. nih.gov A significant advancement was the development of photochemical isomerization, which uses a photosensitizer to convert cis-cyclooctene to the desired trans-isomer. nih.gov More recent and efficient methods focus on diastereoselective synthesis to overcome the challenge of poor selectivity. nih.gov One prominent strategy involves the large-scale, two-step synthesis of trans-cyclooct-4-enone from 1,5-cyclooctadiene. nih.gov This ketone intermediate allows for the stereocontrolled 1,2-addition of various nucleophiles to generate a class of TCOs, termed 'a-TCOs', in high yield and selectivity. nih.gov Another approach for creating specific TCO precursors, such as the conformationally strained s-TCO, utilizes rhodium-catalyzed cyclopropanation followed by ester hydrolysis under epimerizing conditions, a sequence that can be performed on a multigram scale. acs.orgsemanticscholar.org

Table 1: Comparison of Synthetic Approaches for TCO Moiety

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Photochemical Isomerization | Uses light and a sensitizer (B1316253) to convert cis-cyclooctene to trans-cyclooctene. nih.gov | Established method. | Can result in isomer mixtures requiring purification; may require specialized photoreactor equipment. |

| Diastereoselective Synthesis via trans-cyclooct-4-enone | A ketone intermediate undergoes stereocontrolled nucleophilic addition. nih.gov | High diastereoselectivity; scalable; allows for diverse functionalization. nih.govresearchgate.net | Multi-step synthesis to reach the key intermediate. |

| Rh-catalyzed Cyclopropanation | Used for s-TCO precursors, involves cyclopropanation of cyclooctene followed by hydrolysis. acs.orgsemanticscholar.org | High stereoselectivity; scalable for research purposes. acs.org | Requires expensive rhodium catalysts. |

Integration of PEG Spacers into TCO Frameworks

Integration of the PEG spacer can be achieved through several synthetic routes. A common method involves coupling a TCO derivative with a pre-formed PEG chain that already contains the other desired functional group. For instance, a TCO-NHS ester can be reacted with an amine-terminated PEG linker (e.g., H2N-PEG3-CH2CO2H) to form a stable amide bond, thereby connecting the TCO and PEG components. vulcanchem.com Conversely, a TCO-amine can be coupled with an NHS-activated PEG-acid. biorxiv.org Another sophisticated strategy uses a dual bioorthogonal approach, where a heterobifunctional DBCO-PEG-TCO molecule is synthesized and then attached to a molecule containing a mutually orthogonal azide (B81097) group. nih.gov

Functionalization Approaches for the Terminal Carboxylic Acid Group (–CH2CO2H)

The terminal carboxylic acid group (–CH2CO2H) is the key functional handle for attaching the TCO-PEG3 linker to biomolecules, typically those containing primary amine groups like lysine (B10760008) residues on proteins.

Precursor Synthesis and Purification Methods

The synthesis of the complete TCO-PEG3-CH2CO2H linker relies on the availability of high-purity precursors. The carboxylic acid moiety is often introduced in a protected form, such as a tertiary-butyl (t-butyl) ester, to prevent it from reacting during the assembly of the TCO and PEG components. google.com For example, a synthetic pathway could involve synthesizing a t-Boc-N-amido-PEG3-CH2CO2H precursor, which has a protected amine at one end and the desired acid group at the other. creative-biolabs.com This can then be deprotected and coupled to an activated TCO moiety.

Alternatively, a PEG derivative with a hydroxyl group can be modified to introduce the carboxymethyl group. google.com General methods for synthesizing PEG carboxylic acids involve reacting a PEG-alcohol with a reagent like ethyl bromoacetate (B1195939) followed by hydrolysis. Purification of these precursors and the final product is critical. Common methods include silica (B1680970) column chromatography to separate reaction intermediates and size-exclusion chromatography for purifying larger bioconjugates. nih.govnih.gov

Derivatization for Subsequent Amide Bond Formation

While the carboxylic acid can be directly coupled to a primary amine, the reaction requires activation to proceed efficiently under mild, biocompatible conditions. This is achieved by converting the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

The most common strategy involves the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). broadpharm.combroadpharm.comamerigoscientific.combiochempeg.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine to form a stable amide bond. Often, reagents like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) are added to the EDC reaction to form a more stable active ester intermediate, which improves reaction efficiency and reduces side reactions. Alternatively, more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used. broadpharm.com

For more controlled or two-step labeling strategies, the TCO-PEG3-CH2CO2H can be isolated and sold as a stable compound, and the end-user performs the activation. It can also be pre-activated and sold as a more reactive, albeit less stable, derivative. Common activated forms include TCO-PEG3-NHS esters and TCO-PEG3-TFP (2,3,5,6-tetrafluorophenyl) esters, which are highly reactive towards primary amines and offer better stability against hydrolysis in aqueous media compared to other active esters. conju-probe.combroadpharm.com

Table 2: Common Activating Agents for Amide Bond Formation

| Activating Agent | Co-reagent (optional) | Mechanism | Key Features |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS or Sulfo-NHS | Forms a reactive O-acylisourea intermediate, which can be converted to a more stable NHS-ester. broadpharm.combiochempeg.com | Water-soluble byproducts are easily removed; widely used in bioconjugation. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | NHS or HOBt | Similar to EDC, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents. amerigoscientific.combiochempeg.com | Insoluble byproduct can complicate purification but is easy to filter off in organic media. |

| HATU | None required | Forms a highly reactive HOBt-ester in situ. broadpharm.com | Very efficient and fast coupling; generally higher yields than carbodiimide methods. |

Scalability Considerations in TCO-PEG3-CH2CO2H Synthesis for Research Purposes

While TCO-PEG3-CH2CO2H is a powerful tool, its synthesis involves multiple steps, which presents challenges for scalability, even for research purposes where gram-scale quantities might be required. Several factors influence the practical production volume.

Firstly, the synthesis of the TCO moiety can be a bottleneck. While methods for multigram synthesis of TCO precursors exist, they may require specialized equipment like photochemical flow reactors or expensive and sensitive reagents such as rhodium catalysts. nih.govnih.govacs.org The cost and availability of these catalysts can limit the scale of production.

Finally, purification at each stage is critical to ensure the final product's reactivity and purity. Chromatographic purification methods like flash column chromatography are standard in research labs but can be time-consuming and solvent-intensive when scaled up. nih.gov The inherent instability of the TCO moiety, which can isomerize to the unreactive cis-form, also necessitates careful handling and storage, adding another layer of complexity to its production and long-term stockpiling. broadpharm.combroadpharm.com Despite these challenges, synthetic routes have been developed that are described as "scalable" and "accessible," suggesting that producing the compound in quantities sufficient for extensive research is feasible, though it remains a non-trivial synthetic endeavor. nih.govchemrxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| trans-Cyclooctene (B1233481) | TCO |

| cis-Cyclooctene | CCO |

| Polyethylene Glycol | PEG |

| 1,5-Cyclooctadiene | COD |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N-hydroxysuccinimide | NHS |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | HATU |

| Dibenzylcyclooctyne | DBCO |

| 2,3,5,6-tetrafluorophenyl | TFP |

| Hydroxybenzotriazole | HOBt |

Diversity-Oriented Synthesis (DOS) Applied to TCO-PEG Conjugates

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern chemistry that aims to efficiently generate collections of structurally diverse small molecules from a common starting point. scispace.com Unlike traditional combinatorial chemistry, which often produces a large number of compounds with a similar core structure (congener libraries), DOS focuses on varying the molecular framework, stereochemistry, and functional groups to explore a broader chemical space. scispace.com The principles of DOS are highly applicable to the synthesis of TCO-PEG conjugates, using molecules like TCO-PEG3-CH2CO2H as versatile starting scaffolds.

The modular nature of TCO-PEG linkers makes them ideal substrates for DOS strategies. These linkers are composed of three key components that can be systematically varied:

The trans-cyclooctene (TCO) group: This moiety provides a highly reactive and selective handle for bioorthogonal conjugation via the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. broadpharm.com

The Polyethylene Glycol (PEG) spacer: The PEG chain enhances aqueous solubility and provides steric separation between the conjugated molecules. Its length and composition can be altered to fine-tune the physicochemical properties of the final conjugate. escholarship.org

The terminal functional group: In the case of TCO-PEG3-CH2CO2H, the carboxylic acid serves as a reactive site for coupling to a wide array of molecules, such as those containing primary amines. broadpharm.com

A DOS approach to TCO-PEG conjugates involves creating branching pathways from a common intermediate to generate a library of molecules with significant structural and functional diversity. This can be achieved by modifying the building blocks, the core scaffold, and the nature of the linker itself. For instance, the synthesis of difunctionalized TCOs presents a significant advancement, as these compounds are not easily accessible but provide crucial starting points for more complex, non-linear conjugates suitable for DOS. researchgate.net

Research has demonstrated the functional advantages of introducing diversity into TCO-PEG linkers. Studies have shown that incorporating PEG chains of varying lengths or adding hydrophobic elements can dramatically improve the reactivity of the TCO group when conjugated to large biomolecules like antibodies, likely by preventing the linker from becoming inaccessible. escholarship.org This highlights how modifying the linker—a key tenet of DOS—can lead to conjugates with superior functional properties. The terminal carboxylic acid of TCO-PEG3-CH2CO2H can be reacted with a diverse library of amines in the presence of activating agents like EDC or HATU to form a stable amide bond, creating a library of TCO-PEG conjugates with varied appended molecules. broadpharm.com

The table below outlines potential DOS strategies using TCO-PEG linkers as a foundation.

| Diversity Strategy | Core Moiety / Scaffold | Building Block / Reactant Library | Resulting Conjugate Diversity |

|---|---|---|---|

| Building Block Variation | TCO-PEG3-CH2CO2H broadpharm.com | Libraries of amines, peptides, small molecule drugs, or reporter tags. | Creates a library of TCO-functionalized molecules with diverse biological targets or functions, all sharing the same linker. |

| Linker Length Modification | TCO-PEGn-X (where n = number of PEG units, X = functional group) | PEG units of varying lengths (e.g., PEG4, PEG24). escholarship.org | Generates conjugates with tuned solubility, steric hindrance, and reactivity. Longer PEG chains can improve TCO accessibility. escholarship.org |

| Scaffold Architecture Variation | Difunctionalized TCO derivatives researchgate.net | Orthogonal protecting groups and bifunctional building blocks. | Enables the synthesis of branched or multi-functional conjugates, allowing for the attachment of multiple different molecules to a single TCO core. |

| Functional Group Derivatization | TCO-PEG3-amine conju-probe.com | A library of electrophilic reagents (e.g., NHS esters, isothiocyanates). | Produces conjugates with different functionalities and attachment chemistries, expanding the range of potential conjugation partners. |

By applying these DOS principles, chemists can move beyond the synthesis of single TCO-PEG derivatives and instead generate extensive libraries. These libraries are invaluable for screening and identifying conjugates with optimized properties for a wide range of applications, from molecular imaging to the development of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.com

Reactivity and Mechanistic Characterization of Tco Tetrazine Bioorthogonal Ligation

Kinetic Studies of IEDDA Cycloaddition with TCO-PEG3-CH2CO2H

The ligation of TCO and tetrazine proceeds through an IEDDA cycloaddition, forming a dihydropyridazine (B8628806) bond, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas. iris-biotech.de This process is exceptionally fast, with reported second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. broadpharm.com

Second-Order Rate Constants in Aqueous and Organic Media

The rate of the IEDDA reaction between TCO and tetrazines is remarkably fast, particularly in aqueous environments. nih.gov The reaction kinetics are influenced by the specific structures of both the TCO derivative and the tetrazine. For instance, second-order rate constants for TCO-tetrazine reactions can range from approximately 800 M⁻¹s⁻¹ to as high as 30,000 M⁻¹s⁻¹. iris-biotech.de One study reported a rate constant of 2,000 M⁻¹s⁻¹ in a 9:1 methanol:water mixture, highlighting the acceleration in protic, aqueous media. nih.gov Another investigation found a rate constant of 13,090 M⁻¹s⁻¹ in phosphate-buffered saline (PBS) at 37°C. nih.gov The PEG spacer in TCO-PEG3-CH2CO2H enhances water solubility, which is beneficial for reactions in aqueous buffers. axispharm.com

Below is a table summarizing representative second-order rate constants for various TCO-tetrazine reactions, illustrating the impact of substituents and solvent conditions.

| TCO Derivative | Tetrazine Derivative | Solvent | Rate Constant (k₂) |

| TCO | 3,6-di(2-pyridyl)-s-tetrazine | Methanol | 1100 M⁻¹s⁻¹ nih.gov |

| TCO | 3,6-di(2-pyridyl)-s-tetrazine | 9:1 Methanol:Water | 2000 M⁻¹s⁻¹ nih.gov |

| TCO derivative | Unspecified | 45:55 Water:Methanol | 5235 M⁻¹s⁻¹ nih.gov |

| TCO derivative | Unspecified | PBS (pH 7.4), 37°C | 13,090 M⁻¹s⁻¹ nih.gov |

| TCO-TTP | Tz-pym | Water | 1087 M⁻¹s⁻¹ |

| TCO-TTP | Tz-ph | Water | 27 M⁻¹s⁻¹ |

| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | PBS, 37°C | 13,000 M⁻¹s⁻¹ nih.gov |

Factors Influencing Reaction Speed (e.g., solvent, pH)

Several factors significantly influence the kinetics of the TCO-tetrazine ligation:

Solvent: Protic solvents, especially water, have been shown to accelerate the IEDDA reaction. nih.govrsc.org This "hydrophobic effect" contributes to the high reaction rates observed in aqueous biological media. nih.gov

pH: The reaction is efficient across a broad pH range, typically between 6 and 9, which is compatible with physiological conditions. broadpharm.com While some tetrazine-triggered cleavage reactions are pH-dependent, the ligation itself generally proceeds well at neutral pH. researchgate.netinterchim.fr

Electronic Effects: The reactivity of the tetrazine is a key determinant of the reaction rate. Electron-withdrawing groups on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, which generally increases the reaction rate with the electron-rich TCO dienophile. nih.govacs.org Conversely, electron-donating groups on the tetrazine can decrease the reaction rate. nih.gov

Steric Hindrance: Steric bulk on either the tetrazine or the TCO can impede the reaction. For example, monosubstituted tetrazines often react faster than their disubstituted counterparts. rsc.org

Chemoselectivity and Bioorthogonality in Complex Biological Milieus

A defining feature of the TCO-tetrazine ligation is its bioorthogonality, meaning it proceeds with high specificity in the presence of the vast array of functional groups found in biological systems. researchgate.netbroadpharm.com

Catalyst-Free Nature of the Reaction

The TCO-tetrazine cycloaddition is a catalyst-free reaction. iris-biotech.de The inherent strain of the trans-cyclooctene (B1233481) double bond provides the necessary activation energy for the reaction to proceed rapidly under physiological conditions (room temperature, neutral pH, aqueous environment). glenresearch.comtcichemicals.com This eliminates the need for potentially cytotoxic catalysts like copper, which is a significant advantage for applications in living cells and organisms. iris-biotech.deinterchim.fr

Isomerization and Stability of the TCO Moiety (trans-cyclooctene to cis-cyclooctene)

The reactivity of the TCO group is intrinsically linked to the strain of its trans double bond. The cis-isomer of cyclooctene (B146475) is significantly more stable. wikipedia.org Therefore, the trans-isomer can undergo isomerization to the less reactive cis-form, which represents a potential pathway for deactivation. broadpharm.combroadpharm.com

The stability of the TCO moiety is a critical consideration for its practical use. While generally stable in aqueous buffers for extended periods (e.g., weeks at 4°C, pH 7.5), some loss of reactivity can occur over time. interchim.frinterchim.fr One report indicated that a TCO-labeled antibody lost about 10.5% of its reactivity after four weeks of storage at 4°C. interchim.fr High temperatures can accelerate the isomerization to the cis-isomer; one study showed that heating a TCO compound at 90°C for 70 minutes resulted in approximately 20% conversion to the cis-form. For long-term storage, it is recommended to keep TCO-containing compounds at -20°C or -80°C and to avoid buffers containing azides or thiols. broadpharm.commedchemexpress.cominterchim.fr The hydrophilic PEG spacer in TCO-PEG3-CH2CO2H can also enhance the stability and reduce non-specific interactions of the TCO group. axispharm.com

Impact of Isomerization on Reactivity

The reactivity of TCO compounds is significantly affected by their isomeric form. The trans-isomer of cyclooctene is notably more reactive in IEDDA reactions than its cis-counterpart, by a factor of about seven. broadpharm.com However, the trans-isomer is prone to isomerization into the less reactive cis-cyclooctene (CCO), which can diminish its effectiveness in bioconjugation. broadpharm.comnsf.gov This isomerization presents a challenge in synthesizing and storing TCO-functionalized molecules. cam.ac.uk

Furthermore, within the trans-isomer, axial and equatorial conformers exhibit different reactivities. Studies have shown that for reactions with tetrazines, the axial isomer generally demonstrates higher reactivity than the equatorial isomer. tcichemicals.com This difference in reactivity between isomers and conformers is a critical consideration in the design and application of TCO-based reagents for bioorthogonal chemistry.

Strategies for Maintaining TCO Stability in Research Protocols

Given the propensity of TCO to isomerize to the less reactive CCO, several strategies have been developed to maintain its stability and reactivity for research applications. broadpharm.comnsf.gov

Key strategies include:

Storage Conditions: TCO compounds are best stored at low temperatures, typically -20°C, to slow down the isomerization process. conju-probe.combroadpharm.com It is also recommended to avoid light. conju-probe.com

Buffer Composition: When working with TCO-labeled molecules in aqueous solutions, it is crucial to avoid buffers containing azides or sulfhydryl-containing components like DTT. interchim.fr Phosphate-buffered saline (PBS) at a pH between 6 and 9 is a commonly recommended reaction buffer. broadpharm.com TCO functional groups have been shown to be stable for weeks at 4°C in aqueous buffered media at pH 7.5. interchim.frinterchim.fr

Reaction Timing: Due to the finite stability of TCO, it is often recommended to prepare TCO-containing reagents immediately before use. interchim.fr For instance, in protein labeling protocols, a freshly prepared solution of the TCO-NHS ester is added to the protein sample. interchim.fr

Chemical Stabilization: The introduction of a cyclopropane (B1198618) ring fused to the TCO structure has been shown to increase its stability. researchgate.net Additionally, complexation with silver(I) has been explored as a method to stabilize the trans conformation during storage, although this can introduce cytotoxicity at higher concentrations. nsf.govnih.gov

Comparative Analysis of TCO-Tetrazine Kinetics with Other Bioorthogonal Click Systems

The TCO-tetrazine ligation is renowned for its exceptional reaction kinetics, which are often orders of magnitude faster than other bioorthogonal "click" chemistry systems. cam.ac.ukinterchim.fr This rapid reactivity is a significant advantage, particularly for in vivo applications where low concentrations of reactants are common. iris-biotech.denih.gov

The second-order rate constants for TCO-tetrazine reactions are typically in the range of 800 to 30,000 M⁻¹s⁻¹. iris-biotech.de Some studies have reported even higher rates, reaching up to 1 x 10⁶ M⁻¹s⁻¹ and in some cases 10⁷ M⁻¹s⁻¹. broadpharm.comnih.govmdpi.com These rates are unparalleled by many other bioorthogonal reaction pairs. interchim.fr

Here is a comparative look at the kinetics of different click chemistry systems:

| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| TCO-Tetrazine Ligation | 800 - 30,000 iris-biotech.de (up to 10⁷ nih.gov) | Extremely fast, catalyst-free, bioorthogonal. iris-biotech.denih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Copper-free but with more moderate kinetics compared to TCO-tetrazine. iris-biotech.de |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fast | Requires a copper catalyst, which can be cytotoxic for biological applications. iris-biotech.deresearchgate.net |

| 2-FPBA-NCys Conjugation | 10² - 10³ | Fast kinetics for forming a stable thiazolidine (B150603) boronate complex. rsc.org |

The superior kinetics of the TCO-tetrazine reaction allow for efficient conjugation within minutes, even at low micromolar concentrations. interchim.fr This makes it an invaluable tool for a wide range of applications, including live-cell imaging, protein-protein conjugation, and pretargeted nuclear imaging. iris-biotech.debroadpharm.comnih.gov

Advanced Bioconjugation Strategies and Molecular Probe Development

Site-Specific Bioconjugation Approaches Using the Carboxylic Acid Handle

The terminal carboxylic acid on TCO-PEG3-CH2CO2H provides a versatile handle for covalent attachment to various biomolecules. This functional group allows for targeted conjugation, particularly to primary amines, which are abundant in proteins and can be incorporated into other biomolecules. checkrare.com

A primary application of the carboxylic acid group is its reaction with primary amines to form a stable amide bond. This is a widely used strategy in bioconjugation. growingscience.com The process requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. synplechem.com

To facilitate amide bond formation, the carboxylic acid of TCO-PEG3-CH2CO2H must first be activated. Common activating agents include carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and uronium salts, like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). broadpharm.comgrowingscience.com

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride): EDC is a zero-length crosslinker that activates carboxyl groups for spontaneous reaction with primary amines. The reaction results in a stable amide bond. To improve efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often used in conjunction with EDC. This two-step process forms a more stable amine-reactive NHS ester, which then reacts with the amine-containing molecule. broadpharm.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is another highly efficient coupling reagent used for amide bond formation. growingscience.com It is often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, which then reacts with HATU to form an active ester intermediate that readily couples with a primary amine. growingscience.com

Table 1: Common Activation Reagents for TCO-PEG3-CH2CO2H

| Activation Reagent | Co-reagent/Base | Reactive Intermediate | Key Features |

| EDC | NHS or Sulfo-NHS | NHS ester | Water-soluble byproducts, commonly used in aqueous buffers. |

| HATU | DIPEA | Active ester | High coupling efficiency, often used in organic solvents like DMF. growingscience.com |

Achieving high yield and specificity in the conjugation of TCO-PEG3-CH2CO2H to biomolecules requires careful optimization of several reaction parameters.

pH: The pH of the reaction buffer is crucial. For EDC/NHS chemistry, the activation of the carboxyl group is typically more efficient at a slightly acidic pH (around 4.5-5.5). The subsequent reaction of the NHS-ester with the primary amine is favored at a physiological to slightly basic pH (7.2-8.5). interchim.fr

Temperature and Time: Conjugation reactions are often performed at room temperature for a few hours or at 4°C overnight. interchim.fr The optimal time and temperature depend on the stability of the biomolecules involved.

Stoichiometry: The molar ratio of the TCO-linker to the biomolecule, as well as the concentration of the coupling reagents, must be optimized to ensure efficient labeling without causing unwanted side reactions or aggregation. A molar excess of the TCO-linker is often used. interchim.fr

Solvent: While many bioconjugation reactions occur in aqueous buffers, the limited aqueous solubility of some linkers may require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). interchim.frsynplechem.com

Table 2: Optimization Parameters for Amide Coupling

| Parameter | Typical Range | Considerations |

| pH (Activation) | 4.5 - 5.5 | Optimizes carboxyl activation with EDC. |

| pH (Coupling) | 7.2 - 8.5 | Facilitates primary amine reaction. interchim.fr |

| Temperature | 4°C - 25°C | Depends on biomolecule stability. interchim.frnih.gov |

| Reaction Time | 1 - 12 hours | Varies with reactants and temperature. interchim.frnih.gov |

| Molar Excess of Linker | 10-20 fold | Drives the reaction towards completion. interchim.fr |

The carboxylic acid handle of TCO-PEG3-CH2CO2H allows for its conjugation to the primary amines present on the surface of proteins and peptides. These amines are typically found on the N-terminus and the side chains of lysine (B10760008) residues. checkrare.com While this can lead to heterogeneous products, site-specific labeling can be achieved through strategies like using proteins with a single accessible lysine residue or by employing enzymatic methods. checkrare.comnih.gov The resulting TCO-labeled proteins and peptides are stable and can be used in a variety of applications, including the construction of antibody-drug conjugates (ADCs) and for molecular imaging. medchemexpress.comfujifilm.com The PEG spacer helps to maintain the protein's solubility and biological activity post-conjugation. checkrare.com

TCO-PEG3-CH2CO2H can also be used to modify oligonucleotides and nucleic acids. This is typically achieved by first synthesizing an amine-modified oligonucleotide, which can then be coupled to the activated carboxylic acid of the TCO-linker. biosyn.com This process allows for the placement of the TCO group at a specific location within the nucleic acid sequence. These TCO-modified oligonucleotides are valuable tools for a range of applications, including the construction of DNA-based nanomaterials and for the sequence-specific capture and purification of nucleic acids. albany.edunih.gov

Activation Reagents for Carboxylic Acid (e.g., EDC, HATU)

Conjugation to Proteins and Peptides for Homogeneous Labeling

Design and Synthesis of TCO-PEG3-CH2CO2H-Based Molecular Probes

TCO-PEG3-CH2CO2H serves as a key building block in the design and synthesis of sophisticated molecular probes. medchemexpress.com By conjugating the carboxylic acid end to a molecule of interest—such as a fluorophore, a biotin (B1667282) tag, or a small molecule drug—a TCO-functionalized probe is created. medchemexpress.comresearchgate.net

The synthesis strategy involves activating the carboxylic acid of TCO-PEG3-CH2CO2H and then reacting it with an amine-containing probe molecule. The resulting probe retains the highly reactive TCO group, which can then be used for bioorthogonal ligation to a tetrazine-modified target in a cellular or in vivo context. conju-probe.com This modular approach allows for the creation of a wide array of probes for applications in fluorescence imaging, targeted drug delivery, and diagnostics. conju-probe.comnih.gov For instance, a TCO-PEG3-fluorophore probe can be used to label tetrazine-modified proteins for visualization within living cells. researchgate.net The exceptional kinetics of the TCO-tetrazine reaction ensure rapid and specific labeling even at low concentrations. interchim.fr

Development of Fluorescent Probes via Bioconjugation

The Tco peg3 CH2CO2H linker is instrumental in a two-step strategy for developing fluorescent probes targeted to specific biomolecules. This approach leverages the linker's dual reactivity to first attach a fluorescent dye and then conjugate the entire assembly to a biological target.

The process begins by activating the carboxylic acid group of this compound to make it reactive towards an amine group on a fluorescent molecule (e.g., fluorescein (B123965), rhodamine, or cyanine (B1664457) dyes containing an amine handle). This reaction forms a stable amide bond, creating a TCO-PEG3-Fluorophore conjugate.

The resulting fluorescent probe, now equipped with a reactive TCO handle, can be attached to a biomolecule of interest that has been pre-modified with a tetrazine group. The highly efficient and bioorthogonal TCO-tetrazine ligation proceeds rapidly under mild, aqueous conditions, making it ideal for labeling sensitive biological samples. conju-probe.comconju-probe.com This strategy is widely used for fluorescent imaging applications in complex biological environments, including living organisms. conju-probe.comconju-probe.com A prime example of a ready-made reagent for this application is TCO-PEG3-FITC, which contains a fluorescein isothiocyanate dye pre-conjugated to the TCO-PEG linker. conju-probe.com

| Probe Component | Function | Reaction Partner |

| This compound | Heterobifunctional Linker | Amine-functionalized fluorophore |

| Fluorophore (e.g., FITC) | Signal Generation | N/A |

| Tetrazine-modified Biomolecule | Target for Conjugation | TCO group on the linker |

Biotinylation Strategies for Affinity-Based Assays

Biotinylation, the process of attaching biotin to a molecule, is a cornerstone of many affinity-based assays like ELISA, Western blotting, and affinity chromatography. The this compound linker enables sophisticated, site-specific biotinylation of tetrazine-modified biomolecules.

Similar to the fluorescent probe strategy, the carboxylic acid of this compound can be covalently linked to an amine-containing derivative of biotin. This creates a TCO-PEG3-Biotin reagent. conju-probe.commedchemexpress.com This reagent can then be used to label any protein, antibody, or other molecule that has been engineered to contain a tetrazine moiety. The inverse electron demand Diels-Alder reaction between the TCO on the biotin reagent and the tetrazine on the target molecule forms a stable covalent bond. conju-probe.com

This two-step approach offers significant advantages over traditional biotinylation methods that randomly target common functional groups like amines or sulfhydryls. By pre-installing a tetrazine at a specific site on the biomolecule, the TCO-PEG3-Biotin reagent can be directed precisely to that location, ensuring homogeneity of the final conjugate and preserving the biological activity of the target molecule. The hydrophilic PEG3 spacer also helps to maintain the solubility of the biotinylated protein and extends the biotin tag away from the protein surface, improving its accessibility to avidin (B1170675) or streptavidin proteins in downstream applications. conju-probe.combroadpharm.com

Radiolabeling Methodologies for Research Imaging Probes (e.g., 99mTc)

In the field of nuclear medicine and preclinical imaging, this compound is a key component in pretargeted imaging strategies, particularly for Single Photon Emission Computed Tomography (SPECT) using Technetium-99m (99mTc). nih.gov 99mTc is a preferred radionuclide for diagnostic imaging due to its ideal physical properties, including a 6-hour half-life and 140 keV gamma emission. nih.govresearchgate.net

The pretargeting strategy involves two steps:

Antibody Modification and Administration : A monoclonal antibody (mAb) specific to a target, such as a tumor antigen, is first conjugated with the this compound linker. The linker's carboxylic acid is activated and reacted with primary amine groups (e.g., lysine residues) on the antibody, attaching the TCO-PEG3- moiety. This TCO-modified antibody is then administered to the subject. Its long circulation time allows it to accumulate at the target site while clearing from non-target tissues. nih.gov

Radiotracer Administration and In Vivo Ligation : After a sufficient time for antibody localization and clearance, a small, fast-clearing molecule containing a tetrazine group and chelated with 99mTc (e.g., 99mTc-HYNIC-tetrazine) is administered. nih.gov This radiolabeled tetrazine rapidly travels through the body and, upon encountering the TCO-modified antibody at the target site, undergoes the fast iEDDA click reaction. nih.govnih.gov This covalent reaction "traps" the 99mTc at the target, allowing for high-contrast imaging.

| Stage | Component | Description |

| Pretargeting | TCO-modified Antibody | An antibody is functionalized using this compound to introduce TCO groups. |

| Imaging | 99mTc-labeled Tetrazine | A small molecule tetrazine probe is labeled with 99mTc. |

| In Vivo Reaction | TCO-Tetrazine Ligation | The radiolabeled tetrazine reacts with the pre-localized TCO-antibody at the target site for SPECT imaging. nih.gov |

Engineering Complex Biomolecular Architectures

The precise and efficient conjugation enabled by this compound extends to the construction of highly complex and functional biomolecular structures, such as antibody-oligonucleotide conjugates and protein-functionalized surfaces.

Fabrication of Antibody-Oligonucleotide Conjugates (AOCs)

Antibody-oligonucleotide conjugates (AOCs) are an emerging class of therapeutics designed to deliver nucleic acid payloads, such as small-interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs), to specific cells or tissues. nih.gov These constructs leverage the targeting ability of a monoclonal antibody to overcome challenges associated with the delivery of naked oligonucleotides. nih.gov

The this compound linker is ideally suited for the modular assembly of AOCs. A typical fabrication strategy would involve:

Oligonucleotide Modification : A synthetic oligonucleotide (siRNA or ASO) is first modified to incorporate a tetrazine group at a specific position.

Antibody Modification : The this compound linker is conjugated to the antibody. Its carboxylic acid is activated to form an amide bond with lysine residues on the antibody, attaching the TCO-PEG3- linker.

Conjugation : The tetrazine-modified oligonucleotide is then reacted with the TCO-modified antibody. The bioorthogonal TCO-tetrazine click reaction proceeds under mild conditions, forming the final AOC.

This method provides precise control over the conjugation site and the number of oligonucleotides attached to each antibody (the drug-to-antibody ratio), which are critical parameters for the therapeutic efficacy and safety of the AOC.

Covalent Immobilization of Proteins onto Solid Supports and Bioactive Surfaces

The ability to covalently immobilize proteins onto solid supports is crucial for developing a wide range of biotechnological tools, including biosensors, microarrays, and affinity chromatography matrices. The TCO-tetrazine reaction provides a robust and site-specific method for protein immobilization, and this compound is a key enabler of this process.

A study demonstrated a significant improvement in the sensitivity of an Enzyme-Linked Immunosorbent Assay (ELISA) by using this chemistry to immobilize capture antibodies. nih.gov The strategy involved:

Surface Preparation : A microtiter plate surface was functionalized with tetrazine groups. nih.gov

Antibody Modification : The capture antibody was modified with TCO groups using a TCO-linker. nih.gov this compound is an ideal candidate for this step, where its carboxyl group would be activated (e.g., into an NHS ester) and reacted with the antibody's amine groups.

Immobilization : The TCO-modified antibody was then added to the tetrazine-coated plate, resulting in its covalent immobilization via the TCO-tetrazine reaction. nih.gov

This covalent and oriented immobilization strategy led to a higher density of active antibodies on the surface, increasing the sensitivity of the ELISA by up to 12-fold compared to standard passive adsorption methods. nih.gov This approach has also been applied to create "bioactive papers" by covalently immobilizing proteins onto paper surfaces, highlighting the versatility of the TCO-linker system. broadpharm.com

Applications in Targeted Delivery Systems Research

Integration into Nanoparticle-Based Delivery Platforms

Beyond ADCs, TCO-PEG3-CH2CO2H is a valuable component for functionalizing nanoparticle-based drug delivery systems. Nanoparticles, such as gold or polymeric nanoparticles, can encapsulate or carry therapeutic agents, and their surfaces can be modified to enhance stability and targeting. dovepress.commdpi.com

Surface functionalization is a key strategy to improve the biocompatibility and performance of nanoparticles. frontiersin.org PEGylation, the process of coating a nanoparticle surface with PEG chains, is a widely used technique to create "stealth" nanoparticles that can evade the immune system, reduce opsonization, and prolong circulation time. nih.govnih.gov

The TCO-PEG3-CH2CO2H molecule is well-suited for this purpose. The terminal carboxylic acid (-CH2CO2H) group can be readily coupled to primary amine groups on the surface of nanoparticles (e.g., those coated with polyethyleneimine or other polymers) using standard carbodiimide (B86325) chemistry (e.g., EDC) to form a stable amide bond. broadpharm.commdpi.com This process results in a nanoparticle surface decorated with PEG chains that terminate in a TCO group. axispharm.com This TCO functionality provides a versatile handle for subsequent covalent attachment of other molecules via click chemistry. mdpi.comaxispharm.com The PEG3 spacer not only enhances biocompatibility but also reduces steric hindrance for subsequent reactions. frontiersin.orgnih.gov

Table 3: Nanoparticle Functionalization Using TCO-PEG3-CH2CO2H

| Nanoparticle Type | Surface Chemistry for Attachment | Role of TCO-PEG3-CH2CO2H | Subsequent Modification via TCO |

|---|---|---|---|

| Gold Nanoparticles | Can be coated with amine-containing polymers or utilize thiol-terminated PEGs for direct attachment to the gold surface. nih.gov | The -CH2CO2H group reacts with surface amines. broadpharm.com Provides a hydrophilic PEG shield. mdpi.com | Click reaction with tetrazine-labeled targeting ligands or drugs. medchemexpress.com |

| Polymeric Nanoparticles (e.g., PLGA) | Surface often contains or can be modified to present amine or hydroxyl groups. | Covalent attachment via the -CH2CO2H group. broadpharm.com PEGylation improves stability and circulation time. nih.gov | Attachment of cell-penetrating peptides or imaging agents. |

| Liposomes | Amine-functionalized lipids (e.g., DSPE-PEG-Amine) can be incorporated into the lipid bilayer. | Amide bond formation with the -CH2CO2H group. broadpharm.com Creates a "stealth" surface to reduce clearance. mdpi.com | Conjugation of antibodies or antibody fragments for active targeting. nih.gov |

| Silica (B1680970) Nanoparticles | Surface can be functionalized with aminosilanes to introduce amine groups. mdpi.com | Covalent attachment to surface amines. broadpharm.com The PEG spacer improves aqueous dispersibility. frontiersin.org | Bioorthogonal ligation of fluorescent dyes for tracking. axispharm.com |

While passive accumulation of nanoparticles in tumors can occur via the Enhanced Permeability and Retention (EPR) effect, active targeting can significantly improve delivery efficiency and specificity. frontiersin.orgmdpi.com Active targeting involves decorating the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells, thereby promoting internalization through receptor-mediated endocytosis. nih.govresearchgate.net

Nanoparticles functionalized with TCO-PEG3-CH2CO2H are primed for active targeting strategies. The outward-facing TCO group serves as a universal anchor point for attaching tetrazine-modified targeting moieties, which can include:

Antibodies or Antibody Fragments: For targeting specific cell surface antigens like HER2. nih.govmdpi.com

Peptides: Such as RGD peptides that target integrins overexpressed on tumor vasculature. nih.gov

Small Molecules: Like folic acid, which targets the folate receptor often upregulated on cancer cells. nih.govmdpi.com

This modular approach allows for the creation of highly customized delivery platforms. The PEG spacer plays a dual role: it provides the "stealth" characteristics needed for systemic circulation while also acting as a flexible linker that presents the targeting ligand away from the nanoparticle surface, reducing steric hindrance and facilitating receptor binding. frontiersin.org Studies have shown that combining the passive accumulation from the EPR effect with active, receptor-mediated targeting can lead to higher concentrations of the therapeutic at the desired site. mdpi.com

Click Chemistry-Mediated Two-Step Targeting Approaches

Two-step targeting, or pretargeting, is a strategy designed to improve the therapeutic index of targeted therapies, such as antibody-drug conjugates (ADCs) or radioimmunotherapy. researchgate.net This approach decouples the targeting and therapeutic delivery steps. researchgate.netresearchgate.net First, a targeting molecule, typically a monoclonal antibody modified with a bioorthogonal handle like TCO, is administered. researchgate.net After this modified antibody has accumulated at the target site (e.g., a tumor) and cleared from systemic circulation, a second component—a therapeutic or imaging agent carrying the complementary reactive group (e.g., a tetrazine)—is administered. researchgate.net This agent then rapidly and specifically reacts with the pre-localized antibody via a "click" reaction. researchgate.net

The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is ideal for this purpose due to its exceptionally fast kinetics and its bioorthogonality, meaning it does not interfere with native biological processes. nih.gov The TCO-PEG3-CH2CO2H linker is instrumental in this context. The carboxylic acid group provides a convenient point for covalent attachment to the targeting antibody, while the TCO group serves as the reactive handle for the subsequent click reaction. The PEG3 spacer enhances the water solubility of the conjugate and provides spatial separation between the antibody and the TCO group, which can minimize steric hindrance and improve reaction efficiency with the incoming tetrazine-labeled payload. axispharm.com

Research in this area has focused on optimizing the pretargeting parameters to maximize target uptake and minimize off-target effects. Studies have explored the impact of the number of TCO molecules conjugated to each antibody (TCO-to-mAb ratio) on the efficiency of the in vivo click reaction.

Table 1: Research Findings on TCO-Based Pretargeting

| Research Focus | Key Findings | Implication for TCO-PEG3-CH2CO2H | Reference |

|---|---|---|---|

| Effect of TCO-to-Antibody Ratio | Increasing the molar ratio of TCO to monoclonal antibody (mAb) was shown to correlate with an increased efficiency of the in vivo click reaction, leading to higher tumor accumulation of the radiolabeled tetrazine payload. | Demonstrates the importance of controlling the conjugation stoichiometry, for which the carboxylic acid group of TCO-PEG3-CH2CO2H provides a reliable conjugation site. | nih.gov |

| Pretargeting for SPECT Imaging | Pretargeted SPECT imaging using an anti-HER2 antibody with site-specifically incorporated TCO and an 111In-labeled tetrazine demonstrated robust tumor delineation. | Highlights the utility of the TCO-tetrazine system in molecular imaging, a key application for TCO-PEG3-CH2CO2H-modified antibodies. | nih.gov |

| Theranostic Pretargeting | A single injection of a TCO-modified antibody can serve as a platform for both PET imaging (with 64Cu-tetrazine) and subsequent radiotherapy (with 177Lu-tetrazine), showcasing a theranostic strategy. nih.gov | The stability and reactivity of the TCO group are crucial for this multi-step, multi-day procedure, underscoring the value of well-designed linkers like TCO-PEG3-CH2CO2H. | nih.gov |

| Improving TCO Linker Properties | Modifications to the TCO linker to reduce hydrophobicity led to a longer circulation half-life and higher tumor uptake of the modified antibody compared to more hydrophobic versions. | The hydrophilic PEG3 spacer in TCO-PEG3-CH2CO2H is advantageous for improving the pharmacokinetic properties of the antibody conjugate. | [ ] |

This two-step methodology significantly reduces the radiation exposure to healthy tissues compared to conventional radioimmunotherapy, where the long-circulating antibody is directly labeled with a radionuclide. researchgate.net The rapid clearance of the small, tetrazine-labeled agent ensures that radioactivity is delivered specifically to the pre-targeted sites. researchgate.net

Application in Proximity-Inducing Compound (PROTAC) Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. mdpi.comaxispharm.com A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. axispharm.commedchemexpress.com The design of this linker is critical to the PROTAC's stability, solubility, and its ability to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). axispharm.com

Design of PROTAC Linkers Incorporating TCO-PEG3-CH2CO2H

TCO-PEG3-CH2CO2H serves as a versatile building block for constructing PROTACs, particularly for modular and bioorthogonal assembly strategies. medchemexpress.commedkoo.com The PEG3 component offers hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC. axispharm.com The terminal carboxylic acid allows for straightforward amide bond formation with an amine-functionalized E3 ligase ligand or target protein ligand. The TCO group introduces a bioorthogonal handle that can be used for various purposes, including the assembly of the PROTAC itself or for creating activatable, prodrug versions of PROTACs. mdpi.com

Exploration of TCO-Mediated Linkage in PROTAC Assembly

The TCO moiety has been ingeniously exploited in advanced PROTAC design, most notably in strategies termed "CLIPTACs" (Click-Formed Proteolysis-Targeting Chimeras) and "crPROTACs" (click-release PROTACs). nih.govacs.orgrsc.org These approaches use bioorthogonal click chemistry to assemble or activate the PROTAC in situ, providing greater temporal and spatial control over protein degradation.

In the CLIPTAC strategy, the PROTAC is formed inside the cell from two smaller, more cell-permeable precursors. nih.govnih.govacs.org For example, a TCO-modified ligand for the target protein (e.g., JQ1-TCO) and a tetrazine-modified ligand for the E3 ligase (e.g., Tz-thalidomide) are administered sequentially. nih.govnih.gov These components then react via iEDDA click chemistry within the cell to form the active, full-length PROTAC, which subsequently induces degradation of the target protein. nih.govacs.org

The crPROTAC, or bioorthogonal PROTAC prodrug, approach involves designing an inactive PROTAC that can be activated at a specific site. nih.govacs.orgnih.gov In one design, a TCO group is conjugated to the E3 ligase ligand of the PROTAC, rendering it unable to bind the ligase and thus inactive. mdpi.comnih.gov This TCO-caged PROTAC is co-administered with a tetrazine-modified molecule that is designed to home to a specific tissue or cell type (e.g., a tumor-targeting peptide). nih.govrsc.org Upon reaching the target site, the tetrazine reacts with the TCO group, cleaving it and releasing the active PROTAC, thereby localizing protein degradation to the desired cells. mdpi.comnih.gov

Table 2: Research Findings on TCO-Mediated PROTAC Strategies

| Strategy | Mechanism | Example Components | Key Result | Reference |

|---|---|---|---|---|

| CLIPTAC | Intracellular self-assembly of a PROTAC from two smaller, bioorthogonal precursors. | JQ1-TCO (BRD4 ligand) + Tz-thalidomide (CRBN ligand) | Concentration-dependent degradation of the target protein (BRD4) was observed in HeLa cells only when both components were present. | rsc.orgnih.govnih.gov |

| crPROTAC (Prodrug) | On-target activation of an inactive TCO-caged PROTAC by a targeting molecule carrying a tetrazine. | TCO-ARV-771 (inactive BRD4 degrader) + c(RGDyK)-Tz (integrin-targeting peptide) | The PROTAC was selectively activated in cancer cells expressing the target integrin, leading to BRD4 degradation and apoptosis. | nih.govacs.orgnih.gov |

These innovative strategies highlight the utility of TCO-containing linkers in overcoming challenges associated with PROTAC delivery and off-target toxicity. The TCO-PEG3-CH2CO2H compound provides the necessary chemical functionalities to participate in these sophisticated, click-chemistry-based PROTAC systems.

Analytical and Characterization Methodologies for Tco Peg3 Ch2co2h Conjugates

Spectroscopic Techniques for Conjugate Confirmation

Spectroscopic methods are indispensable for the initial confirmation of a successful conjugation event, providing detailed information on chemical structure and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of TCO-PEG3-CH2CO2H and its conjugates. nih.gov While full NMR analysis of a large bioconjugate (like an antibody) is complex, it is invaluable for characterizing smaller conjugates (e.g., with peptides) or for confirming the structure of the linker itself. For TCO-containing molecules, proton (¹H) NMR is used to verify the presence of the characteristic trans-cyclooctene (B1233481) protons, which typically exhibit chemical shifts in the range of δ 5.5–6.5 ppm. The disappearance of the signal for the carboxylic acid proton and the appearance of new signals corresponding to the conjugated biomolecule would provide evidence of a successful amide bond formation.

Mass spectrometry is a cornerstone technique for verifying the molecular weight of bioconjugates, thereby confirming the covalent attachment of the TCO-PEG3-CH2CO2H linker. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing large biomolecules like proteins and antibodies. researchgate.net Upon conjugation, the mass of the biomolecule is expected to increase by a value corresponding to the mass of the attached linker. For instance, a study involving the conjugation of a protein with a TCO-PEG3-Maleimide linker (molecular weight 523.62 Da) showed a corresponding mass increase of 525 Da in the MALDI-TOF spectrum, confirming the modification. This method not only confirms the conjugation but also allows for the assessment of purity and the distribution of species with different numbers of attached linkers. researchgate.net

Table 1: Expected Mass Shifts for TCO-PEG3 Conjugation

| Linker | Molecular Weight (Da) | Expected Mass Increase in MS (Da) |

|---|---|---|

| TCO-PEG3-CH2CO2H | 359.4 | ~341.4 (after loss of H₂O) |

| TCO-PEG3-Maleimide | 523.62 | ~523.6 |

This is an interactive table. Select a row to highlight it.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatographic Purification Techniques for Bioconjugated Products

Following the conjugation reaction, purification is essential to separate the desired bioconjugate from unreacted starting materials, excess linker, and potential byproducts. Several chromatographic techniques are employed for this purpose.

Size-Exclusion Chromatography (SEC) : High-performance size-exclusion chromatography (HP-SEC) is widely used to separate molecules based on their hydrodynamic volume. nih.gov It effectively separates the larger bioconjugate from smaller, unreacted TCO linkers and other low-molecular-weight reagents. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique often used for purifying peptide and small protein conjugates. nih.gov A C18 column is commonly used, with a gradient of organic solvent (like acetonitrile) in water to elute the components.

Ultrafiltration : This technique uses semi-permeable membranes with a specific molecular weight cutoff (MWCO) to separate molecules by size. It is a convenient method for buffer exchange and removing small molecules like excess linkers from a solution of large protein conjugates.

Table 2: Comparison of Purification Techniques for TCO Conjugates

| Technique | Principle of Separation | Best Suited For | Key Advantage |

|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Size / Hydrodynamic Volume | Large biomolecules (antibodies, proteins) | Gentle, preserves native protein structure |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Peptides, small proteins | High resolution and purity |

This is an interactive table. Click on the headers to sort the data.

Quantitative Analysis of Conjugation Efficiency and Degree of Labeling

Quantifying the efficiency of the conjugation reaction and determining the average number of linkers attached per biomolecule—known as the Degree of Labeling (DOL)—is crucial for ensuring batch-to-batch consistency and understanding the conjugate's properties.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : This technique separates proteins based on their molecular weight. A successful conjugation is visualized as a shift in the band of the modified protein to a higher molecular weight compared to the unmodified protein. nih.gov Densitometric analysis of the gel can provide a semi-quantitative measure of conjugation efficiency.

Mass Spectrometry (MS) : As mentioned previously, MALDI-TOF MS can be used to determine the distribution and average number of TCO linkers per biomolecule, providing a precise DOL value. researchgate.net

UV-Vis Spectrophotometry : This method is applicable when the TCO-PEG3-CH2CO2H linker is used to attach a molecule with a distinct chromophore or fluorophore. The DOL can be calculated from the absorbance measurements of the protein (typically at 280 nm) and the attached molecule at its specific maximum absorbance wavelength (λmax), using the Beer-Lambert law and applying a correction factor for any overlap in absorbance.

In Vitro Binding Assays and Cellular Association Studies

For bioconjugates intended for biological applications, it is critical to verify that the modification process does not compromise their function, such as the ability to bind to a specific target.

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a widely used plate-based assay to assess the binding functionality of a conjugated antibody or protein. By immobilizing the target antigen and detecting the binding of the TCO-modified antibody, one can confirm that the antigen-binding site remains active after conjugation.

Radioligand Binding Assays : These assays provide quantitative data on the binding affinity (e.g., Kd value) of a conjugate to its target receptor on cells or membranes. scholaris.ca By using a radiolabeled version of the conjugate, its specific binding can be measured and compared to the unmodified biomolecule to detect any significant changes in affinity. scholaris.ca

Flow Cytometry and Confocal Microscopy : When the TCO-PEG3 linker is used to attach a fluorescent reporter dye to a targeting molecule (like an antibody), flow cytometry can quantitatively measure the binding and association of the conjugate to target cells. nih.govnih.gov Confocal microscopy provides spatial visualization of this interaction, confirming specific binding to the cell surface or internalization. nih.govworldscientific.com Studies have shown that TCO conjugation generally does not impede the binding of antibodies to their cellular targets. nih.gov

Table 3: Summary of Functional Assays for TCO Conjugates

| Assay | Purpose | Information Obtained |

|---|---|---|

| ELISA | Confirms functional binding | Qualitative/Semi-quantitative binding activity |

| Radioligand Binding Assay | Determines binding affinity | Quantitative affinity (Kd), receptor number (Bmax) |

| Flow Cytometry | Measures cellular association | Quantitative cell binding, target specificity |

This is an interactive table. Select a row to explore the assay details.

Assessment of Cellular Internalization Pathways

Understanding how TCO-PEG3-CH2CO2H conjugates enter cells is fundamental to optimizing their design for specific applications. Various methodologies are employed to elucidate the specific routes of cellular uptake, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis, or direct membrane translocation. dovepress.com

Key Methodologies for Assessing Cellular Internalization:

Fluorescence Microscopy: This is a primary tool for visualizing the uptake and intracellular localization of conjugates. By labeling the conjugate with a fluorescent dye, its journey into and within the cell can be tracked over time. Confocal microscopy is particularly valuable as it allows for the optical sectioning of cells, providing clear images of the conjugate's distribution and potential co-localization with specific cellular organelles. chinesechemsoc.orgnih.gov For instance, co-staining with markers for early endosomes (e.g., EEA1), late endosomes/lysosomes (e.g., LAMP1), or the Golgi apparatus can reveal the intracellular trafficking pathway of the conjugate. researchgate.netacs.org

Flow Cytometry: This technique provides a quantitative analysis of cellular uptake across a large population of cells. chinesechemsoc.org By measuring the fluorescence intensity of cells treated with a fluorescently labeled TCO-PEG3-CH2CO2H conjugate, the efficiency of internalization can be determined. Furthermore, by using inhibitors of specific endocytic pathways, the dominant uptake mechanism can be identified. For example, inhibitors like chlorpromazine (B137089) (clathrin-mediated), genistein (B1671435) (caveolae-mediated), and amiloride (B1667095) (macropinocytosis) can be used to see which pathway's blockage results in the most significant reduction in conjugate uptake.

Pharmacological Inhibition Studies: As mentioned above, the use of chemical inhibitors that selectively block different endocytic pathways is a common strategy. nih.gov By treating cells with these inhibitors prior to introducing the TCO-PEG3-CH2CO2H conjugate, researchers can infer the primary internalization route by observing the degree to which uptake is diminished.

Gene Silencing (siRNA/shRNA): For a more specific approach than chemical inhibitors, small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to knock down the expression of key proteins involved in specific endocytic pathways (e.g., clathrin heavy chain, caveolin-1). A significant reduction in conjugate internalization following the silencing of a particular gene provides strong evidence for the involvement of that pathway.

Temperature-Dependent Uptake Assays: Cellular internalization via endocytosis is an active, energy-dependent process that is significantly reduced at lower temperatures. acs.org By performing uptake experiments at 4°C versus 37°C, it is possible to distinguish between active transport mechanisms and passive membrane binding. A substantial decrease in uptake at 4°C is indicative of an active internalization process. acs.org

Table 1: Methodologies for Assessing Cellular Internalization of TCO-PEG3-CH2CO2H Conjugates

| Methodology | Principle | Information Gained | Typical Experimental Setup |

|---|---|---|---|

| Confocal Fluorescence Microscopy | Visualization of fluorescently labeled conjugates within optically sectioned cells. | Intracellular localization, co-localization with organelles, and trafficking pathways. | Cells are incubated with a fluorescent conjugate and organelle-specific dyes, then imaged. |

| Flow Cytometry | Quantification of fluorescence on a single-cell basis in a large population. | Overall uptake efficiency and the effect of inhibitors on internalization. | Cells are treated with a fluorescent conjugate, with or without inhibitors, and analyzed. |

| Pharmacological Inhibition | Use of chemical agents to block specific endocytic pathways. | Identification of the dominant internalization pathway(s). | Cells are pre-treated with inhibitors (e.g., chlorpromazine, genistein) before adding the conjugate. |

| Gene Silencing (siRNA/shRNA) | Knockdown of proteins essential for specific uptake routes. | Confirms the involvement of specific proteins and pathways in internalization. | Cells are transfected with siRNA/shRNA against target proteins, followed by uptake assay. |

| Low-Temperature Incubation | Inhibition of energy-dependent cellular processes at 4°C. | Differentiates between active, energy-dependent uptake and passive binding. | Conjugate uptake is compared in cells incubated at 37°C versus 4°C. acs.org |

Assessment of Conjugate Stability in Simulated Biological Environments

The stability of TCO-PEG3-CH2CO2H conjugates is paramount for their successful application in vivo. The linker must remain intact in the bloodstream to ensure the payload reaches its target, but in some "click-to-release" strategies, it is designed to cleave under specific conditions, such as the acidic environment of a tumor or within a lysosome. chemrxiv.orgchinesechemsoc.org Therefore, assessing stability in simulated biological fluids is a critical step in their development.

Key Methodologies for Assessing Conjugate Stability:

Incubation in Serum or Plasma: To mimic the circulatory system, conjugates are incubated in human or animal serum or plasma at 37°C for various time points. acs.orgmdpi.com The stability of the conjugate is then assessed by analyzing samples taken at different intervals. Some studies have shown that using whole blood can provide a better correlation with in vivo stability compared to plasma alone. nih.govnih.gov

Incubation in Simulated Lysosomal/Endosomal Fluid: For conjugates designed to be stable at physiological pH but cleave in acidic intracellular compartments, stability is tested in buffers that mimic the pH and enzymatic composition of lysosomes or endosomes (typically pH 4.5-5.5). acs.org

Analytical Techniques for Stability Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC) and size-exclusion (SEC-HPLC), is a cornerstone technique for stability analysis. wuxibiologics.com It allows for the separation and quantification of the intact conjugate from any degradation products or released payload over time.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry. nih.govnih.gov It is invaluable for not only quantifying the loss of the intact conjugate but also for identifying the exact chemical nature of any degradation products, providing insights into the mechanism of instability. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): For antibody-based conjugates, an ELISA can be designed to detect the presence of the intact conjugate, providing a quantitative measure of its stability over time. wuxibiologics.com

Table 2: Methodologies for Assessing Stability of TCO-PEG3-CH2CO2H Conjugates

| Methodology | Simulated Environment | Analytical Technique | Information Gained |

|---|---|---|---|

| Serum/Plasma Stability Assay | Incubation in human or animal serum/plasma at 37°C. acs.orgmdpi.com | HPLC, LC-MS. nih.govwuxibiologics.com | Half-life in circulation, identification of degradation products, and overall stability in the bloodstream. |

| Whole Blood Stability Assay | Incubation in fresh whole blood at 37°C. nih.govnih.gov | Affinity Capture LC-MS. nih.gov | Provides a potentially more accurate prediction of in vivo stability compared to plasma alone. nih.govnih.gov |

| Lysosomal/Endosomal Stability Assay | Incubation in acidic buffer (pH 4.5-5.5) with relevant enzymes. acs.org | HPLC, LC-MS. | Stability in acidic intracellular compartments, relevant for pH-sensitive linkers. |

| Freeze-Thaw Stability | Subjecting the conjugate to multiple freeze-thaw cycles. wuxibiologics.com | SEC-HPLC, HIC-HPLC. wuxibiologics.com | Assesses physical stability and potential for aggregation or degradation upon storage. |

| Thermal Stress Stability | Incubation at elevated temperatures (e.g., 40°C). wuxibiologics.com | SEC-HPLC, DAR determination. wuxibiologics.com | Evaluates the robustness of the conjugate to temperature fluctuations during storage and handling. |

Advanced Research Directions and Future Perspectives

Development of "Click-to-Release" Systems for Controlled Release Applications

The "click-to-release" strategy utilizes the TCO-tetrazine ligation to trigger the cleavage of a chemical bond, enabling the controlled release of a payload. researchgate.netchemrxiv.org This approach has significant potential in targeted drug delivery. researchgate.net

Key Research Findings:

The IEDDA reaction between a TCO-linked prodrug and a tetrazine can induce a pyridazine (B1198779) elimination reaction, leading to the release of a carbamate, ester, or ether-linked cargo. chemrxiv.org

The reactivity of these systems can be fine-tuned. For instance, axially substituted TCO derivatives have shown significantly higher reactivity compared to their equatorial counterparts. rsc.org

Researchers are developing cleavable TCO linkers with enhanced reaction rates to allow for lower doses of the tetrazine activator, which would be beneficial for clinical translation. chemrxiv.org

These systems have been used to create antibody-drug conjugates (ADCs) where the drug is released at the tumor site upon reaction with a systemically administered tetrazine. rsc.org

Engineering of TCO Derivatives with Modified Reactivity or Enhanced Stability Profiles

A significant area of research focuses on modifying the TCO scaffold to improve its reactivity and stability, which are often in a trade-off relationship. researchgate.netnih.gov

Key Research Findings:

Enhanced Reactivity: The reactivity of TCOs can be increased by introducing ring strain. mdpi.com For example, cyclopropane-fused TCO (s-TCO) and cis-dioxolane-fused TCO (d-TCO) exhibit faster reaction kinetics than the parent TCO. acs.orgnih.gov Computational predictions have shown that introducing short C-O bonds within the eight-membered ring increases the strain on the double bond, enhancing reactivity. nih.gov

Enhanced Stability: A major challenge with highly reactive TCOs is their propensity to isomerize to the less reactive cis-cyclooctene form. acs.org Research has focused on developing more stable derivatives. For example, d-TCO derivatives are often crystalline, bench-stable solids with improved stability in aqueous solutions and blood serum. nih.gov The stability of TCOs can also be improved by using radical inhibitors or by forming silver (I) metal complexes for long-term storage. researchgate.net